molecular formula C8H9BrClNO2 B1473365 Methyl 5-amino-2-bromobenzoate hydrochloride CAS No. 1803581-93-2

Methyl 5-amino-2-bromobenzoate hydrochloride

Cat. No.: B1473365
CAS No.: 1803581-93-2
M. Wt: 266.52 g/mol
InChI Key: XOLXPFZLNOUDGV-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromobenzoate hydrochloride: is a chemical compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5th position and a bromine atom at the 2nd position on the benzene ring, with a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-2-bromobenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a potential inhibitor of PqsD, an enzyme involved in the biosynthesis of quinolone signal molecules in Pseudomonas aeruginosa . This interaction is crucial as it can influence the pathogenicity of the bacteria. Additionally, this compound is involved in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit plant growth-regulator activity . This indicates that the compound can modulate cellular processes in plants, potentially affecting growth and development. In bacterial cells, its role as a PqsD inhibitor suggests that it can alter quorum sensing and biofilm formation, which are critical for bacterial communication and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PqsD, inhibiting its activity and thereby reducing the production of quinolone signal molecules . This inhibition can lead to decreased virulence in Pseudomonas aeruginosa. Additionally, its involvement in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it can interfere with viral replication by targeting the viral polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is stable under normal storage conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting bacterial virulence or modulating plant growth . At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound could potentially lead to cytotoxicity or other harmful effects on animal cells . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its role as a PqsD inhibitor indicates that it can affect the metabolic flux of quinolone signal molecules in Pseudomonas aeruginosa . Additionally, its involvement in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors suggests that it can influence viral metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues or cellular compartments can influence its effectiveness and potential side effects

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with PqsD suggests that it may localize to regions where this enzyme is active, such as the bacterial cytoplasm . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-bromobenzoate hydrochloride typically involves the bromination of methyl 5-amino benzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-amino-2-bromobenzoate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like hydrogen peroxide.

    Esterification and Hydrolysis: The methyl ester group can undergo esterification or hydrolysis reactions. Hydrolysis can be performed using acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Oxidation Products: Oxidized derivatives of the amino group.

    Hydrolysis Products: 5-amino-2-bromobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 5-amino-2-bromobenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of agrochemicals and polymers.

Comparison with Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with the amino and bromine groups at different positions.

    Methyl 5-amino-2-chlorobenzoate: Chlorine atom replaces the bromine atom.

    Methyl 5-amino-2-iodobenzoate: Iodine atom replaces the bromine atom.

Uniqueness: Methyl 5-amino-2-bromobenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 2nd position and the amino group at the 5th position allows for selective reactions and interactions that are not possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 5-amino-2-bromobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXPFZLNOUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-93-2
Record name methyl 5-amino-2-bromobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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